molecular formula C9H10BrNO B15231704 6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B15231704
M. Wt: 228.09 g/mol
InChI Key: POWZZHYUALHLSP-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a regioselective one-pot reaction of aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one has been developed . This reaction is catalyzed by copper(I) and involves the use of reagents such as CuSO4·5H2O and Cu-turnings .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as Dess–Martin periodinane for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction reactions can produce oxides and reduced derivatives, respectively.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position and the methyl group at the 8th position influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

6-bromo-8-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C9H10BrNO/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h4-5,11H,2-3H2,1H3

InChI Key

POWZZHYUALHLSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCCN2)Br

Origin of Product

United States

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